molecular formula C13H15N3O2S B4637472 2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide

Cat. No.: B4637472
M. Wt: 277.34 g/mol
InChI Key: SKDYWKRWRUKUSC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of a benzenesulfonamide group substituted with two methyl groups and a pyrimidinyl group.

Mechanism of Action

Target of Action

The compound “2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide” is a derivative of sulfonamides, which are known to target bacterial enzymes, specifically the dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including our compound, act as competitive inhibitors of dihydropteroate synthase . They mimic the natural substrate (p-aminobenzoic acid) of the enzyme, thereby blocking its active site and preventing the synthesis of dihydropteroate, a precursor of folic acid . This results in the inhibition of bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, the compound prevents the production of dihydropteroate and, consequently, tetrahydrofolic acid, which is a vital cofactor in the synthesis of nucleic acids . This disruption of the pathway leads to a halt in bacterial DNA replication and cell division .

Result of Action

The ultimate result of the compound’s action is the inhibition of bacterial growth and multiplication . By blocking a critical step in folic acid synthesis, the compound prevents bacteria from producing essential nucleic acids, thereby halting their life cycle .

Action Environment

The action of “this compound”, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps, can reduce the compound’s efficacy . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound .

Future Directions

This involves predicting or suggesting future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or investigations into its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-pyrimidinamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties and interactions with biological systems.

    Medicine: Investigated for its potential use as an antibacterial agent.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfamerazine: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfamethazine: Used in veterinary medicine for its antibacterial effects.

Uniqueness

2,5-dimethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyrimidinyl group. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-4-5-10(2)12(8-9)19(17,18)16-13-14-7-6-11(3)15-13/h4-8H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDYWKRWRUKUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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